molecular formula C11H17NOS B2958585 1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol CAS No. 414880-90-3

1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol

Cat. No.: B2958585
CAS No.: 414880-90-3
M. Wt: 211.32
InChI Key: MACNFNAELHIRID-UHFFFAOYSA-N
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Description

1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol is a compound that features a piperidine ring substituted with a 3-methylthiophen-2-ylmethyl group and a hydroxyl group at the third position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol is unique due to the combination of the piperidine and thiophene rings, along with the hydroxyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like piperidine or thiophene alone .

Properties

IUPAC Name

1-[(3-methylthiophen-2-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-4-6-14-11(9)8-12-5-2-3-10(13)7-12/h4,6,10,13H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACNFNAELHIRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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